4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a Z-configured benzylidene substituent at the 5-position of the thiazolidinone core. Its structure includes a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylidene moiety to the thiazolidinone scaffold, which is further substituted with a butanoic acid chain at the 3-position .
Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. The 1,3-benzodioxole group in this compound may enhance metabolic stability and lipophilicity, facilitating membrane penetration in biological systems .
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S2/c17-13(18)2-1-5-16-14(19)12(23-15(16)22)7-9-3-4-10-11(6-9)21-8-20-10/h3-4,6-7H,1-2,5,8H2,(H,17,18)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDTVNYIGWIIRZ-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-296485 involves multiple steps, including the formation of thiazolidine and benzodioxole derivatives. The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like thionyl chloride and sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
WAY-296485 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-296485 has a wide range of scientific research applications:
Chemistry: It is used as a modulator in studies involving beta-catenin and FFAR1.
Biology: The compound is studied for its effects on cellular pathways and protein interactions.
Medicine: Research includes its potential therapeutic applications in diseases related to beta-catenin and FFAR1 modulation.
Mechanism of Action
WAY-296485 exerts its effects by modulating the activity of beta-catenin and FFAR1. It interacts with these molecular targets, influencing pathways involved in cell signaling and metabolic regulation . The compound’s interaction with Pin1 further affects protein folding and function .
Comparison with Similar Compounds
The compound is compared to structurally related rhodanine derivatives, focusing on substituent variations, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
*Calculated based on molecular formula.
Key Findings from Comparative Analysis:
Electron-Withdrawing Groups (e.g., bromine): The 4-bromobenzylidene analog (MW 400.3) may act as a halogen-bond donor, enhancing interactions with biological targets . Heterocyclic Hybrids: The furyl-bromophenyl hybrid (MW ~447.3) demonstrates amplified activity due to extended π-conjugation and improved target binding .
Role of the 1,3-Benzodioxole Group :
The methylenedioxyphenyl substituent in the target compound offers steric bulk and metabolic stability compared to simpler phenyl or indole groups. This may reduce susceptibility to oxidative degradation, a common issue with methoxy or alkyl-substituted analogs .
Acidic Side Chain Modifications: Butanoic acid chains (as in the target compound) balance solubility and membrane permeability. Shorter chains (e.g., propionic acid) reduce solubility, while longer chains (e.g., hexanoic acid) may compromise target specificity .
Biological Activity Trends :
Indole- and benzodioxole-containing derivatives show superior antifungal and antibacterial activity compared to phenyl-substituted analogs. For example, 5-methoxyindole derivatives exhibit MIC values <10 µg/mL against Candida albicans .
Characterization Methods :
Biological Activity
Overview
4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, also known by its CAS number 314751-79-6, is a complex organic compound characterized by a unique combination of functional groups including thiazolidine and benzodioxole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-parasitic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO5S2 |
| Molar Mass | 351.4 g/mol |
| CAS Number | 314751-79-6 |
| Synonyms | WAY-296485 |
Antimicrobial Properties
Research has indicated that compounds with thiazolidine structures often exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of thiazolidinones can inhibit the growth of various bacterial strains. For instance, a study conducted by Liesen et al. (2010) demonstrated that thiazolidinone derivatives exhibited potent activity against Toxoplasma gondii, a parasitic infection that poses serious health risks, particularly in immunocompromised individuals .
Anti-Parasitic Activity
The compound's structural features suggest potential efficacy against parasitic infections. The presence of the thiazolidine ring is known to contribute to the bioactivity of similar compounds. In particular, the anti-Toxoplasma activity was highlighted in a study where several thiazolidinone derivatives were synthesized and tested for their efficacy against Toxoplasma gondii; results indicated promising inhibitory effects .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In one such study, the cytotoxic effects of various thiazolidine derivatives were assessed on human cancer cell lines. The findings suggested that while some derivatives showed significant cytotoxicity, others maintained a favorable safety profile, indicating potential for further development as therapeutic agents .
Case Studies
- Synthesis and Evaluation of Thiazolidinone Derivatives : A comprehensive study published in the European Journal of Medicinal Chemistry explored the synthesis of various thiazolidinone derivatives and their biological activities. The results demonstrated that specific modifications to the thiazolidine structure could enhance antimicrobial potency while reducing cytotoxicity to human cells .
- Thiazolidine Derivatives Against Toxoplasma gondii : A focused investigation into the anti-parasitic properties of thiazolidinone derivatives revealed that certain compounds exhibited significant inhibition of Toxoplasma gondii proliferation in vitro. This study underscores the therapeutic potential of these compounds in treating parasitic infections .
Q & A
Q. What are the established synthetic routes for this thiazolidinone derivative, and what key reaction conditions influence yield?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Condensation of a thiosemicarbazide derivative with chloroacetic acid in the presence of sodium acetate and acetic acid to form the thiazolidinone core .
- Step 2 : Knoevenagel condensation with a substituted benzaldehyde (e.g., 2H-1,3-benzodioxol-5-ylmethylidene) to introduce the Z-configured exocyclic double bond .
- Step 3 : Functionalization of the butanoic acid side chain via alkylation or ester hydrolysis . Critical parameters include solvent choice (DMF/acetic acid for reflux), temperature (80–100°C), and catalyst (piperidine for condensation). Yields range from 34% to 74% depending on substituent steric effects .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons, δ 8.1–8.5 ppm for thione protons) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., S–H···O interactions in the thiazolidinone ring) .
Q. What preliminary biological activities have been reported?
- Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ ~12 µM) via competitive binding assays .
- Anticancer Potential : Apoptosis induction in HT-29 colon cancer cells (EC₅₀ ~25 µM) through caspase-3 activation .
- Antioxidant Effects : DPPH radical scavenging (EC₅₀ ~45 µM) attributed to the benzodioxol group .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in final steps?
- Byproduct Mitigation : Use TLC-guided purification to remove hydrazone intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes, improving yield by 15–20% .
- Solvent Optimization : Replace ethanol with DMF for higher solubility of hydrophobic intermediates .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Contradiction : Discrepancies in IC₅₀ values for COX-2 inhibition (12 µM vs. 28 µM in separate studies).
- Resolution : Validate assays using identical enzyme sources (e.g., recombinant human COX-2) and control for batch-to-batch compound purity .
- Contradiction : Variability in cytotoxicity between cancer cell lines (e.g., HT-29 vs. MCF-7).
- Resolution : Perform transcriptomic profiling to identify differential expression of thiazolidinone targets (e.g., PPAR-γ) .
Q. How does substituent variation on the benzodioxol ring affect structure-activity relationships (SAR)?
- Electron-Withdrawing Groups (e.g., Cl) : Enhance anticancer activity (EC₅₀ improves from 25 µM to 18 µM) but reduce solubility .
- Methoxy Groups : Increase bioavailability (logP decreases from 3.2 to 2.7) but weaken COX-2 binding affinity .
- Hydrophobic Chains (e.g., octyloxy) : Improve membrane permeability but introduce metabolic instability .
Q. What strategies address poor aqueous solubility during in vitro testing?
- Prodrug Design : Synthesize methyl ester analogs to improve solubility, followed by enzymatic hydrolysis in assays .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~150 nm, PDI <0.2) to enhance dispersion .
- Co-Solvent Systems : Use 10% DMSO in PBS with sonication (30 min at 40°C) .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with PPAR-γ (binding energy ≤−8.5 kcal/mol) .
- Molecular Dynamics (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns trajectories .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with bioactivity .
Notes
- All methodologies are derived from experimental protocols in cited references.
- For unresolved contradictions, collaborative validation across labs is recommended.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
